4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol is an organic compound with a complex structure that includes hydroxymethyl, methoxy, and methyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 3-methoxy-2-methylphenol using formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-methoxy-2-methylphenol.
Reagent: Formaldehyde.
Catalyst: A base such as sodium hydroxide.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of 4,5-bis(formyl)-3-methoxy-2-methylphenol.
Reduction: Formation of 4,5-bis(hydroxymethyl)-3-methoxy-2-methylcyclohexanol.
Substitution: Formation of 4,5-bis(hydroxymethyl)-3-chloro-2-methylphenol.
Scientific Research Applications
4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers and resins due to its multifunctional groups.
Mechanism of Action
The mechanism of action of 4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(hydroxymethyl)-2-methylphenol: Lacks the methoxy group, which may affect its reactivity and applications.
3,4-Dimethoxy-2-methylphenol: Contains two methoxy groups, which can influence its chemical properties and uses.
4,5-Bis(hydroxymethyl)-3-methoxyphenol: Similar structure but without the methyl group, leading to different reactivity.
Uniqueness
4,5-Bis(hydroxymethyl)-3-methoxy-2-methylphenol is unique due to the presence of both hydroxymethyl and methoxy groups on the phenol ring, which provides a balance of reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4,5-bis(hydroxymethyl)-3-methoxy-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3,11-13H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBITWTIJPCFPQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1OC)CO)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.